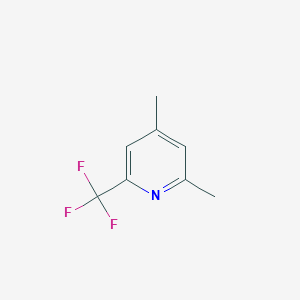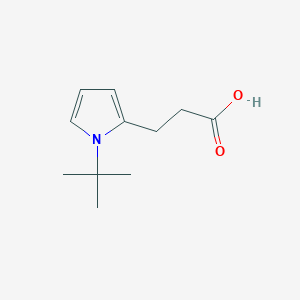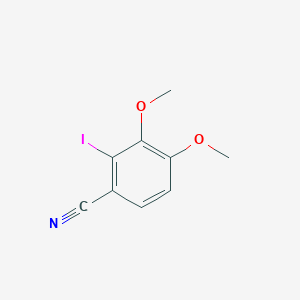
2-Iodo-3,4-dimethoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-3,4-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8INO2 It is a derivative of benzonitrile, where the benzene ring is substituted with iodine and two methoxy groups at the 2, 3, and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3,4-dimethoxybenzonitrile typically involves the iodination of 3,4-dimethoxybenzonitrile. One common method includes the reaction of 3,4-dimethoxybenzonitrile with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Iodo-3,4-dimethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the methoxy groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Iodo-3,4-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Iodo-3,4-dimethoxybenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary and are subject to ongoing research .
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzonitrile: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
2-Iodo-4,5-dimethoxybenzonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Iodo-3,5-dimethoxybenzonitrile: Another isomer with distinct chemical properties.
Uniqueness
2-Iodo-3,4-dimethoxybenzonitrile is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
CAS 编号 |
192869-09-3 |
|---|---|
分子式 |
C9H8INO2 |
分子量 |
289.07 g/mol |
IUPAC 名称 |
2-iodo-3,4-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H8INO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3 |
InChI 键 |
JTVXKTKBFZQQPX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C#N)I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine](/img/structure/B13009997.png)
![N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13010002.png)
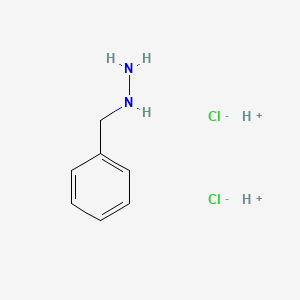
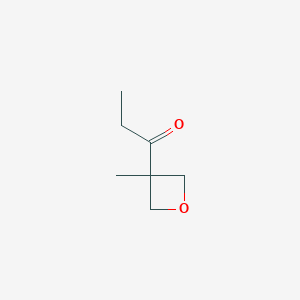
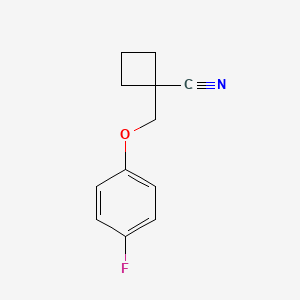

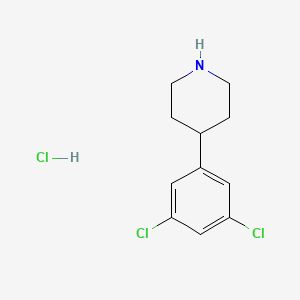
![Bicyclo[3.1.1]heptane-1,5-diamine](/img/structure/B13010042.png)
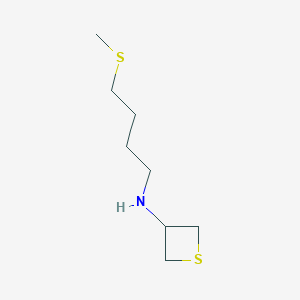
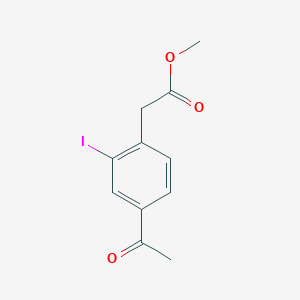
![tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)
